molecular formula C15H8Br2O5 B2541442 2-Furylmethyl 6,8-dibromo-2-oxochromene-3-carboxylate CAS No. 326887-48-3

2-Furylmethyl 6,8-dibromo-2-oxochromene-3-carboxylate

Cat. No. B2541442
M. Wt: 428.032
InChI Key: JQRYABOCXYZXHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Furylmethyl 6,8-dibromo-2-oxochromene-3-carboxylate, also known as FMOCC, is a chemical compound that has gained significant attention in scientific research due to its unique properties. FMOCC is a synthetic compound that is widely used in various fields, including medicinal chemistry, biochemistry, and pharmacology.

Scientific Research Applications

Bioisosteres and Medicinal Chemistry

Carboxylic acids play a crucial role in the pharmacophore of numerous drugs. However, issues such as unforeseen toxicity, reduced metabolic stability, or limited passive diffusion across biological membranes have been associated with carboxylic acid-containing drugs. Bioisosteres, which include modifications like the introduction of 2-Furylmethyl 6,8-dibromo-2-oxochromene-3-carboxylate, can be used to circumvent these obstacles. This modification can lead to changes in bioactivity, selectivity, or physiochemical properties, offering potential improvements in pharmacological profiles (Horgan & O’ Sullivan, 2021).

Supramolecular Chemistry

Benzene-1,3,5-tricarboxamides (BTAs), similar in functionality to carboxylates like 2-Furylmethyl 6,8-dibromo-2-oxochromene-3-carboxylate, have become increasingly important in supramolecular chemistry. Their simple structure, accessibility, and detailed understanding of their supramolecular self-assembly behavior allow their utilization in a range of applications from nanotechnology to polymer processing and biomedical applications. The self-assembly into one-dimensional, nanometer-sized rod-like structures stabilized by threefold H-bonding highlights the versatile ordering capability of BTAs, which can be related to the applications of similar carboxylate compounds (Cantekin, de Greef, & Palmans, 2012).

Environmental Remediation

Graphene oxide (GO), characterized by numerous oxygen-containing functional groups such as epoxy, hydroxyl, and carboxyl groups, demonstrates significant potential in environmental remediation. The unique structure and exceptional physicochemical properties of GO-based materials, including those derived from carboxylated compounds similar to 2-Furylmethyl 6,8-dibromo-2-oxochromene-3-carboxylate, are beneficial for the sorption of radionuclides from aqueous systems. Such materials offer promising avenues for the removal of radionuclides, highlighting the importance of functionalized carboxylate groups in environmental applications (Yu, Wang, Tan, & Wang, 2015).

Antioxidant Activity Analysis

In the field of food engineering, medicine, and pharmacy, the study of antioxidants, which can include compounds like 2-Furylmethyl 6,8-dibromo-2-oxochromene-3-carboxylate, is crucial. Various tests are employed to determine the antioxidant activity, offering insights into the kinetics or equilibrium state based on spectrophotometry. Such analyses are vital for clarifying the operational mechanisms and kinetics of processes involving antioxidants, underscoring the relevance of carboxylate compounds in antioxidant analysis (Munteanu & Apetrei, 2021).

Future Directions

: ChemicalBook : ChemicalBook (English) : Chemsrc

properties

IUPAC Name

furan-2-ylmethyl 6,8-dibromo-2-oxochromene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8Br2O5/c16-9-4-8-5-11(15(19)22-13(8)12(17)6-9)14(18)21-7-10-2-1-3-20-10/h1-6H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQRYABOCXYZXHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)COC(=O)C2=CC3=CC(=CC(=C3OC2=O)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8Br2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Furylmethyl 6,8-dibromo-2-oxochromene-3-carboxylate

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